molecular formula C15H29NO7Si B13439934 6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose

6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose

Cat. No.: B13439934
M. Wt: 363.48 g/mol
InChI Key: UBFBDWFKBXFODJ-UJPOAAIJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route starts with diacetone-D-glucose, which undergoes a series of reactions including silylation with tert-butyldimethylsilyl chloride and nitration .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The silyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the silyl group could yield various substituted glucofuranose derivatives.

Scientific Research Applications

6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose involves its interaction with various molecular targets and pathways. For instance, it can act as an intermediate in the synthesis of Pancratistatin, an anti-cancer compound that initiates cell death in cancer cells. The nitro group can be reduced to an amino group, which can then interact with cellular components to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose apart is its unique combination of functional groups, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis. Its nitro group also provides a point of reactivity that can be exploited in the synthesis of biologically active compounds.

Properties

Molecular Formula

C15H29NO7Si

Molecular Weight

363.48 g/mol

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethanol

InChI

InChI=1S/C15H29NO7Si/c1-14(2,3)24(6,7)23-11-10(9(17)8-16(18)19)20-13-12(11)21-15(4,5)22-13/h9-13,17H,8H2,1-7H3/t9-,10-,11+,12-,13-/m1/s1

InChI Key

UBFBDWFKBXFODJ-UJPOAAIJSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](C[N+](=O)[O-])O)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1(OC2C(C(OC2O1)C(C[N+](=O)[O-])O)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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